![molecular formula C25H22BrO2P B3045814 ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide CAS No. 114430-55-6](/img/structure/B3045814.png)
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide
Overview
Description
“((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide” is a phosphonium salt that has a linear formula of C25H22BrO2P . It has a molecular weight of 465.331 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with an acetyl group at the 5-position and a triphenylphosphonium group attached to the 2-position via a methylene bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 465.331 and a linear formula of C25H22BrO2P .Mechanism of Action
The mechanism of action of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is not fully understood. However, it is believed to act by disrupting the mitochondrial membrane potential, leading to the inhibition of ATP production and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been reported to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is its high yield synthesis method, which makes it a cost-effective compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several potential future directions for the research on ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide. One potential direction is the development of new antibiotics based on its antimicrobial properties. Another potential direction is the development of new cancer treatments based on its anti-cancer activity. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to exhibit anti-cancer activity, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(5-acetylfuran-2-yl)methyl-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O2P.BrH/c1-20(26)25-18-17-21(27-25)19-28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-18H,19H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAHNVKJSKENPJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382873 | |
Record name | T0201-2599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114430-55-6 | |
Record name | T0201-2599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-ACETYL-FURAN-2-YLMETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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